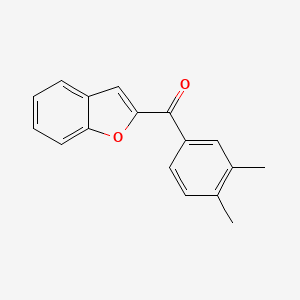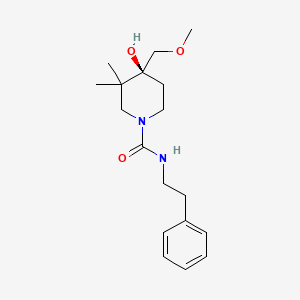
(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-(2-phenylethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including functionalization, cyclization, and purification stages. While the specific synthesis pathway for this compound is not detailed in the research available, general strategies for synthesizing similar piperidine-based compounds involve nucleophilic substitution reactions, reductive amination, and protection-deprotection strategies for sensitive functional groups (B. El-Haj & S. Ahmed, 2020).
Molecular Structure Analysis
Molecular structure analysis of this compound would focus on its stereochemistry and functional groups. The (4S*)- configuration indicates its stereochemical orientation, critical for its biological and chemical properties. Advanced techniques such as NMR, X-ray crystallography, and computational modeling could provide insights into its 3D conformation and electronic structure, which are essential for understanding its reactivity and interaction with biological molecules.
Chemical Reactions and Properties
Piperidine derivatives exhibit a wide range of chemical reactions, primarily due to their nucleophilic character. They can undergo electrophilic substitution reactions at the nitrogen atom or the carbon atoms adjacent to nitrogen. The hydroxy, methoxymethyl, and carboxamide groups in this compound introduce additional reactivity, such as the possibility for hydrogen bonding, esterification, and amidation reactions. These functional groups can also influence the compound's acidity and basicity, impacting its solubility and stability (P. Chand, 2005).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and stability, would be influenced by the compound's molecular structure. The presence of a hydroxyl group could enhance solubility in polar solvents, whereas the methoxymethyl and dimethyl groups may increase lipophilicity, affecting its distribution in different environments. These properties are crucial for the compound's application in chemical synthesis and potential pharmaceutical applications.
Chemical Properties Analysis
The chemical properties of this compound are likely to be characterized by its reactivity towards acids, bases, oxidizing agents, and reducing agents. Its functional groups suggest potential for oxidation-reduction reactions, formation of derivatives through acylation, and participation in condensation reactions. Understanding these properties is essential for harnessing this compound's potential in synthetic organic chemistry and drug development (M. Dianzani, G. Barrera, & M. Parola, 1999).
Propiedades
IUPAC Name |
(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2)13-20(12-10-18(17,22)14-23-3)16(21)19-11-9-15-7-5-4-6-8-15/h4-8,22H,9-14H2,1-3H3,(H,19,21)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWSJARWMULRU-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-(2-phenylethyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5620959.png)
![methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5620968.png)
![1-(cyclobutylcarbonyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5620987.png)

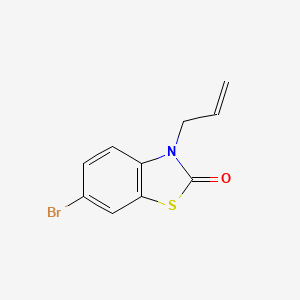
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5620997.png)
![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5620998.png)
![(3S*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5621002.png)
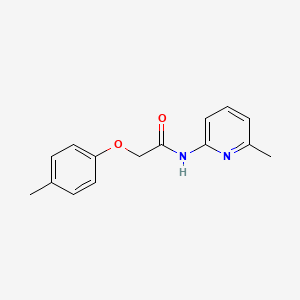
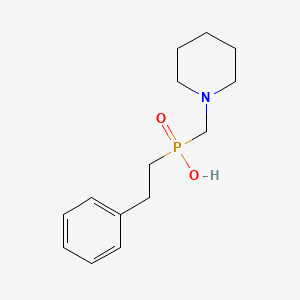
![2-ethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5621020.png)

